molecular formula C27H32N4O3 B2863095 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892282-05-2

7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2863095
CAS No.: 892282-05-2
M. Wt: 460.578
InChI Key: WQRWOINWQSOTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione, also known as CPQ, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CPQ belongs to the class of quinazoline derivatives and has been studied extensively for its pharmacological properties. In

Mechanism of Action

The mechanism of action of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its ability to modulate various signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-kB pathway. This compound has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. This compound has also been shown to interact with various receptors such as the 5-HT1A receptor, the 5-HT2A receptor, and the alpha-1 adrenergic receptor, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis, inhibiting angiogenesis, and reducing the expression of various oncogenes. In cardiovascular research, this compound has been shown to reduce the risk of atherosclerosis and thrombosis by inhibiting platelet aggregation, reducing inflammation, and improving endothelial function. In neurological research, this compound has been shown to reduce oxidative stress, inhibit the formation of amyloid beta plaques, and improve cognitive function.

Advantages and Limitations for Lab Experiments

7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has several advantages for lab experiments such as its high purity, stability, and ease of synthesis. This compound is also highly soluble in organic solvents, making it easy to work with in lab experiments. However, this compound has some limitations such as its potential toxicity and lack of selectivity for specific receptors. This compound can also be difficult to work with in vivo due to its poor bioavailability and rapid metabolism.

Future Directions

There are several future directions for the study of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione. One direction is to explore its potential therapeutic applications in other fields such as immunology and infectious diseases. Another direction is to develop more selective analogs of this compound that target specific receptors or signaling pathways. Additionally, the development of novel drug delivery systems could improve the bioavailability and efficacy of this compound in vivo. Finally, further studies on the safety and toxicity of this compound are needed to fully understand its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been studied extensively for its pharmacological properties, including its ability to inhibit the growth of tumor cells, reduce the risk of cardiovascular diseases, and treat neurological disorders. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including exploring its potential therapeutic applications in other fields, developing more selective analogs, and improving drug delivery systems.

Synthesis Methods

The synthesis of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves the reaction of 3-phenethyl-2,4(1H,3H)-quinazolinedione with cyclohexylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of this compound is typically around 60-70%, and the purity can be confirmed by NMR and HPLC analysis.

Scientific Research Applications

7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been studied for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, this compound has been studied for its potential to reduce the risk of atherosclerosis and thrombosis by inhibiting platelet aggregation and reducing inflammation. In neurological research, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting the formation of amyloid beta plaques and reducing oxidative stress.

Properties

IUPAC Name

7-(4-cyclohexylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c32-25(30-17-15-29(16-18-30)22-9-5-2-6-10-22)21-11-12-23-24(19-21)28-27(34)31(26(23)33)14-13-20-7-3-1-4-8-20/h1,3-4,7-8,11-12,19,22H,2,5-6,9-10,13-18H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRWOINWQSOTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.